molecular formula C13H13NO5S2 B14355575 5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid CAS No. 90352-39-9

5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid

Cat. No.: B14355575
CAS No.: 90352-39-9
M. Wt: 327.4 g/mol
InChI Key: JKUTXWAJNVEJHA-UHFFFAOYSA-N
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Description

5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a complex organic compound characterized by the presence of sulfonyl and amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted benzene compounds .

Scientific Research Applications

5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

90352-39-9

Molecular Formula

C13H13NO5S2

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-aminophenyl)sulfonyl-2-methylbenzenesulfonic acid

InChI

InChI=1S/C13H13NO5S2/c1-9-2-5-12(8-13(9)21(17,18)19)20(15,16)11-6-3-10(14)4-7-11/h2-8H,14H2,1H3,(H,17,18,19)

InChI Key

JKUTXWAJNVEJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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